molecular formula C21H20FN5O2S B10897205 2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide

2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide

Cat. No.: B10897205
M. Wt: 425.5 g/mol
InChI Key: AREJGRZQBJEWGR-YDZHTSKRSA-N
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Description

2-{[4-ALLYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a triazole ring, a fluorophenyl group, and a hydrazide moiety

Properties

Molecular Formula

C21H20FN5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C21H20FN5O2S/c1-3-12-27-19(15-8-10-17(22)11-9-15)24-26-21(27)30-14(2)20(29)25-23-13-16-6-4-5-7-18(16)28/h3-11,13-14,28H,1,12H2,2H3,(H,25,29)/b23-13+

InChI Key

AREJGRZQBJEWGR-YDZHTSKRSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1O)SC2=NN=C(N2CC=C)C3=CC=C(C=C3)F

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1O)SC2=NN=C(N2CC=C)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ALLYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne or azide precursor.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the triazole intermediate.

    Attachment of the Allyl Group: The allyl group can be introduced via a palladium-catalyzed allylation reaction.

    Formation of the Hydrazide Moiety: This involves the reaction of the triazole intermediate with a hydrazine derivative under acidic or basic conditions.

    Final Condensation Reaction: The final step involves the condensation of the hydrazide intermediate with an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the triazole ring may produce amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents.

    Material Science: The compound’s properties could be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-{[4-ALLYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring and fluorophenyl group may play key roles in binding to these targets, while the hydrazide moiety could be involved in redox reactions or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-ALLYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, while the hydrazide moiety could provide additional reactivity.

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